molecular formula C16H17FN2OS B5825917 1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)thiourea

1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)thiourea

Cat. No.: B5825917
M. Wt: 304.4 g/mol
InChI Key: YZVGVYMPQXNDJJ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)thiourea typically involves the reaction of 4-ethoxyaniline with 4-fluoro-2-methylphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general reaction scheme is as follows:

    Step 1: Dissolve 4-ethoxyaniline in an appropriate solvent, such as dichloromethane.

    Step 2: Add 4-fluoro-2-methylphenyl isothiocyanate to the solution.

    Step 3: Stir the reaction mixture at room temperature for several hours.

    Step 4: Isolate the product by filtration and purify it using recrystallization techniques.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Agriculture: It is explored as a potential herbicide or pesticide, given its ability to interfere with specific biochemical pathways in plants and pests.

    Material Science: The compound is investigated for its use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Methoxyphenyl)-3-(4-fluorophenyl)thiourea: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.

    1-(4-Ethoxyphenyl)-3-(4-chlorophenyl)thiourea: The presence of a chlorine atom instead of a fluorine atom can lead to differences in chemical behavior and applications.

    1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-fluoro-2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2OS/c1-3-20-14-7-5-13(6-8-14)18-16(21)19-15-9-4-12(17)10-11(15)2/h4-10H,3H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVGVYMPQXNDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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